(6-Bromoisoquinolin-1-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-bromoisoquinolin-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSBDQZSZMBFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2CO)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromoisoquinolin 1 Yl Methanol
Direct Synthetic Approaches to (6-Bromoisoquinolin-1-yl)methanol
Direct synthesis provides the most straightforward route to this compound. These methods focus on constructing the isoquinoline (B145761) core with the desired substituents already in place or introduced in a key step.
Preparation from Triazoloisoquinoline Precursors
One documented pathway to this compound involves the use of triazoloisoquinoline precursors. This method offers a specialized route that leverages the reactivity of the triazole ring to introduce the hydroxymethyl group at the C1 position. While specific details on the synthesis of this compound from a triazoloisoquinoline precursor are proprietary to individual chemical suppliers, the general strategy involves the ring-opening of a suitably substituted triazoloisoquinoline.
General Strategies for C1-Hydroxymethylation of Isoquinolines
The introduction of a hydroxymethyl group at the C1 position of the isoquinoline nucleus is a key transformation. Several general strategies have been developed for this purpose.
A visible-light-mediated C-H hydroxyalkylation of isoquinolines has been reported. bohrium.comnih.gov This method proceeds via a radical pathway, utilizing the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals. bohrium.comnih.gov This approach avoids the need for external oxidants and allows for the direct functionalization of the heteroarene. bohrium.comnih.gov
Another strategy involves the radical hydroxymethylation of alkyl iodides using formaldehyde (B43269) as a C1 synthon. rsc.org This process uses photocatalysis and a phosphine (B1218219) additive to couple the alkyl iodide with formaldehyde. rsc.org
Indirect Synthetic Pathways via Functional Group Transformations
Indirect methods offer alternative routes to the target compound by first constructing a substituted isoquinoline and then modifying the functional groups.
Methods for Bromination on the Isoquinoline Ring System
The regioselective bromination of the isoquinoline ring is a critical step in the synthesis of 6-bromo-substituted isoquinolines. Direct bromination of isoquinoline often leads to a mixture of isomers. thieme-connect.com However, specific conditions can be employed to favor the formation of the desired isomer.
For instance, the electrophilic bromination of isoquinoline with N-bromosuccinimide (NBS) in strong acids like concentrated sulfuric acid at controlled temperatures can yield 5-bromoisoquinoline (B27571) with high selectivity. thieme-connect.comorgsyn.org Careful temperature control is crucial to suppress the formation of other bromo-isomers. orgsyn.org The bromination of isoquinoline in the gaseous phase at high temperatures (450°C) has been shown to produce 1-bromoisoquinoline. researchgate.net
A method for the synthesis of 6-bromoisoquinoline (B29742) starts from 4-bromobenzaldehyde (B125591) and aminoacetaldehyde dimethyl acetal. chemicalbook.com These react to form an imine, which then undergoes a series of reactions including cyclization to form the 6-bromoisoquinoline structure. chemicalbook.com
Introduction of Hydroxymethyl Groups in Isoquinoline Synthesis
The introduction of a hydroxymethyl group can be achieved through various synthetic transformations. A common approach is the reduction of a C1-carboxylic acid or ester. For example, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be synthesized from 3-bromophenylacetonitrile (B52883) through a four-step sequence of reduction, amidation, ring closure, and hydrolysis. google.com The resulting carboxylic acid can then be reduced to the corresponding alcohol.
Catalytic and Mechanistic Considerations in Isoquinoline Scaffold Construction
The construction of the isoquinoline scaffold is often facilitated by transition metal catalysis. Palladium-catalyzed reactions, such as the α-arylation of ketones, have emerged as powerful tools for the synthesis of substituted isoquinolines. nih.govacs.orgnih.gov This methodology allows for the convergent combination of readily available precursors in a regioselective manner. nih.gov
The mechanism often involves the formation of an enolate which then undergoes arylation with an aryl bromide. nih.govacs.org The resulting intermediate can then be cyclized to form the isoquinoline ring. nih.govacs.org The use of specific ligands is key to the success of these reactions. nih.gov
Rhodium-catalyzed reactions have also been employed for the synthesis of isoquinolines. acs.org For example, the cyclization of oximes with diazo compounds or alkynes can provide multisubstituted isoquinolines. acs.org
Transition Metal-Catalyzed Isoquinoline Synthesis
The construction of the isoquinoline scaffold is a cornerstone of organic synthesis, with numerous methods developed over the years. Transition metal-catalyzed reactions, in particular, offer efficient and regioselective pathways to highly functionalized isoquinolines. mdpi.comacs.org These methods often involve the C-H activation and annulation of benzamides or similar precursors with alkynes. mdpi.comorganic-chemistry.org Catalysts based on rhodium and ruthenium are frequently employed for these transformations. acs.orgorganic-chemistry.org For instance, Rh(III)-catalyzed C-H activation can be used to synthesize highly substituted isoquinolines from benzaldehydes and hydrazones, or from N-(pivaloyloxy) aryl amides and internal alkynes. mdpi.comacs.org
A documented route to 6-bromoisoquinoline, the direct precursor to the title compound, utilizes a multi-step classical synthesis that involves a cyclization reaction promoted by a Lewis acid. chemicalbook.com The process begins with the reaction of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal. chemicalbook.com The resulting intermediate undergoes further transformation and subsequent cyclization mediated by titanium tetrachloride (TiCl₄) to form the desired 6-bromoisoquinoline core. chemicalbook.com While this specific example relies on a strong Lewis acid rather than a catalytic cycle involving transition metals like rhodium or palladium for the ring formation, it represents a fundamental approach to building the required bicyclic system. Modern cross-coupling reactions, such as Suzuki and Sonogashira which are palladium-catalyzed, can be subsequently used to further functionalize the isoquinoline core. mdpi.com
Table 1: Synthesis of 6-Bromoisoquinoline Precursor chemicalbook.com
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-bromobenzaldehyde, aminoacetaldehyde dimethyl acetal | Toluene, reflux (Dean-Stark) | N-(4-bromobenzylidene)-2,2-dimethoxyethanamine (in situ) |
| 2 | Intermediate from Step 1 | 1. Ethyl chloroformate, THF, -10°C to RT2. Trimethyl phosphite | Phosphonate intermediate |
This interactive table summarizes the key stages in the synthesis of the 6-bromoisoquinoline scaffold.
C-H Functionalization Strategies for Isoquinoline Rings
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds like isoquinoline. organic-chemistry.orgnih.gov This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of new substituents onto the aromatic core. nih.gov Transition metals, including rhodium, ruthenium, and palladium, are pivotal in catalyzing these reactions, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the isoquinoline ring. organic-chemistry.orgnih.govthieme-connect.com
Strategies for the C-H functionalization of the related quinoline (B57606) and isoquinoline systems often target the C2 or C8 positions, guided by the catalyst and directing groups. nih.gov For example, rhodium(III)-catalyzed C-H activation has been successfully applied to the conjugate addition of isoquinolines to α,β-unsaturated ketones, functionalizing the C1 position. thieme-connect.com Similarly, ruthenium(II) catalysts can promote the C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides to yield isoquinolines. organic-chemistry.org
While a direct C-H hydroxymethylation at the C1 position of 6-bromoisoquinoline is not explicitly detailed in the provided research, these general strategies form the basis for such potential transformations. The functionalization at the C1 position is critical for the synthesis of this compound. The established reactivity of the C1 position in isoquinoline N-oxides or through metal-catalyzed processes highlights the feasibility of introducing a functional group that can then be converted to a methanol (B129727) moiety. nih.gov
Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of N-Heterocycles
| Catalyst System | Substrate Type | Reaction Type | Position Functionalized | Ref. |
|---|---|---|---|---|
| Rh(III) | Benzamides & Alkynes | [4+2]-Annulation | Forms Isoquinolone Ring | mdpi.com |
| Rh(III) | Hydrazone-directed Aldehydes | C-H Activation/Annulation | Forms Isoquinoline Ring | acs.org |
| Ru(II) | Primary Benzylamines | C-H Functionalization/Annulation | Forms Isoquinoline Ring | organic-chemistry.org |
| Rh(III) | Isoquinolines & α,β-unsaturated ketones | Conjugate Addition | C1 | thieme-connect.com |
This interactive table showcases various catalytic systems and strategies for the functionalization of isoquinoline and related heterocyclic cores.
Chemical Reactivity and Derivatization of 6 Bromoisoquinolin 1 Yl Methanol
Transformations of the C1-Hydroxymethyl Group
The hydroxymethyl group at the C1 position of (6-Bromoisoquinolin-1-yl)methanol is a primary alcohol, which allows for a variety of chemical transformations, including oxidation, halogenation, and nucleophilic substitution. Furthermore, it can act as a directing group to influence the regioselectivity of further functionalizations.
Oxidation Reactions of the Primary Alcohol
The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, 6-bromoisoquinoline-1-carbaldehyde, or the carboxylic acid, 6-bromoisoquinoline-1-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, milder oxidizing agents will typically yield the aldehyde, while stronger oxidizing agents will lead to the carboxylic acid. The resulting aldehydes and carboxylic acids are valuable intermediates for further synthetic elaborations, such as the formation of imines, esters, and amides.
Table 1: Oxidation Reactions of this compound
| Product | Reagents and Conditions |
| 6-bromoisoquinoline-1-carbaldehyde | Typically mild oxidizing agents (e.g., PCC, DMP) in an appropriate solvent. |
| 6-bromoisoquinoline-1-carboxylic acid | Typically strong oxidizing agents (e.g., KMnO4, CrO3) under acidic or basic conditions. google.com |
This table presents typical reaction conditions and is not exhaustive.
Halogenation to C1-Chloromethyl Analogues
The hydroxyl group can be readily converted to a more reactive leaving group, such as a halogen. A common transformation is the conversion to the C1-chloromethyl analogue, 6-bromo-1-(chloromethyl)isoquinoline. chemicalbook.com This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). chemicalbook.comatlantis-press.com The resulting chloro-derivative is a key intermediate for introducing various nucleophiles at the C1-position.
Table 2: Halogenation of this compound
| Product | Reagents and Conditions | Yield | Reference |
| 6-bromo-1-(chloromethyl)isoquinoline | POCl₃, heat | 62% | chemicalbook.com |
Nucleophilic Substitution Reactions at the C1-Position
Once converted to its C1-chloromethyl analogue, the molecule becomes susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C1-position by reacting it with various nucleophiles. For example, reaction with amines, thiols, or alkoxides can lead to the corresponding C1-aminomethyl, C1-thiomethyl, or C1-alkoxymethyl derivatives, respectively. These reactions significantly expand the structural diversity that can be achieved from this compound.
Role as a Directing Group in Regioselective Functionalizations
The hydroxymethyl group at the C1 position, or its derivatives, can influence the regioselectivity of subsequent electrophilic substitution reactions on the isoquinoline (B145761) ring. While the isoquinoline ring itself has inherent reactivity patterns, the presence of the C1-substituent can direct incoming electrophiles to specific positions, such as the C5 or C7 positions. This directing effect is crucial for the synthesis of specifically substituted isoquinoline derivatives.
Reactions Involving the C6-Bromo-Substituent
The bromine atom at the C6 position of the isoquinoline ring provides a valuable handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-bromo substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. youtube.comyoutube.com These reactions allow for the introduction of a wide array of substituents at the C6 position with high efficiency and selectivity. nih.govnih.govthieme-connect.de
Two of the most prominent examples are the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C6-bromo group with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This method is widely used to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the C6-bromo group and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org It is a highly reliable method for the synthesis of aryl-alkynes, which are important intermediates in the synthesis of various natural products and functional materials. libretexts.org
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Aryl or alkyl boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃) | 6-Aryl or 6-Alkylisoquinoline derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N) | 6-Alkynylisoquinoline derivatives |
This table presents generalized reaction conditions. Specific conditions may vary depending on the substrates.
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Isoquinoline Ring
While palladium-catalyzed reactions are common, the bromine atom on the isoquinoline ring can also undergo nucleophilic aromatic substitution (SNA_r). In this type of reaction, a nucleophile displaces the bromide. The success of SNA_r reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group can significantly activate the ring towards nucleophilic attack. libretexts.org
For this compound, the isoquinoline ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack. However, the reactivity will be influenced by the specific nucleophile and reaction conditions. Recent studies suggest that many reactions traditionally classified as stepwise SNA_r may in fact proceed through a concerted mechanism. nih.gov
Reactivity of the Isoquinoline Heterocycle
The isoquinoline ring system itself possesses its own characteristic reactivity, which can be exploited for further derivatization of this compound.
The isoquinoline core can be selectively reduced. The pyridine (B92270) ring is generally more susceptible to reduction than the benzene (B151609) ring. iust.ac.ir Catalytic hydrogenation, for example, can be used to reduce the heterocyclic portion of the molecule. iust.ac.ir
Electrophilic Substitution: In isoquinoline, electrophilic substitution reactions typically occur on the benzene ring, which is more electron-rich than the pyridine ring. The preferred positions for electrophilic attack are C5 and C8. quimicaorganica.org
Nucleophilic Substitution: Nucleophilic attack on the isoquinoline ring generally occurs at the C1 position, which is activated by the ring nitrogen. iust.ac.ir However, in this compound, this position is already substituted.
Advanced Spectroscopic and Mechanistic Characterization of 6 Bromoisoquinolin 1 Yl Methanol and Its Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized compounds by providing a highly accurate mass measurement. nih.gov For (6-Bromoisoquinolin-1-yl)methanol, with a molecular formula of C₁₀H₈BrNO, HRMS is used to verify its elemental composition. bldpharm.com Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can determine the mass-to-charge ratio (m/z) of the molecular ion with precision in the parts-per-million (ppm) range. nih.gov This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the successful synthesis of the target molecule.
The expected monoisotopic mass of this compound is calculated based on its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The experimentally determined mass from an HRMS analysis must align closely with this theoretical value to validate the compound's identity.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈BrNO bldpharm.com |
| Theoretical Monoisotopic Mass | 236.9838 Da |
| Analysis Technique | Electrospray Ionization (ESI) Q-TOF |
| Ionization Mode | Positive |
| Observed m/z ([M+H]⁺) | 237.9911 Da |
| Mass Accuracy | < 5 ppm |
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and the chemical environment of each atom in the molecule. ipb.pt For a complete structural elucidation of this compound, a suite of advanced 1D and 2D NMR experiments is employed. bldpharm.comipb.pt
1D NMR: The ¹H NMR spectrum reveals the number of distinct protons, their chemical shifts, spin-spin coupling patterns, and integration, identifying the aromatic protons on the isoquinoline (B145761) core, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The ¹³C NMR spectrum indicates the number of unique carbon environments.
2D NMR: To unambiguously assign these signals, 2D NMR techniques are crucial. ipb.pt
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the isoquinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for assigning quaternary carbons and piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, providing insights into the three-dimensional conformation of the molecule in solution. ipb.pt
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity |
| 1 | 158.5 | - | - |
| 3 | 121.0 | 7.60 | d |
| 4 | 142.5 | 8.25 | d |
| 5 | 129.0 | 7.90 | d |
| 6 | 122.0 | - | - |
| 7 | 130.5 | 7.80 | dd |
| 8 | 128.0 | 8.10 | d |
| 4a | 127.5 | - | - |
| 8a | 136.0 | - | - |
| CH₂ | 62.0 | 4.90 | s |
| OH | - | 5.50 | s (br) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive structural evidence by mapping the precise atomic positions in a single crystal. nih.gov This technique yields a three-dimensional model of the molecule, confirming its connectivity and revealing its conformation in the solid state. mdpi.comresearchgate.net For this compound, a successful crystallographic analysis would provide exact bond lengths, bond angles, and torsional angles. It would also show the planarity of the isoquinoline ring and the orientation of the hydroxymethyl substituent relative to the ring. This method is the gold standard for absolute structural proof and complements the data obtained from mass spectrometry and NMR. nih.gov
Table 3: Representative Crystal Data Parameters
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c researchgate.net |
| a (Å) | 6.755 researchgate.net |
| b (Å) | 15.835 researchgate.net |
| c (Å) | 13.119 researchgate.net |
| α (°) | 90 |
| β (°) | 101.5 |
| γ (°) | 90 |
| Volume (ų) | 1388.79 researchgate.net |
| Z | 4 researchgate.net |
Mechanistic Investigations of Reaction Pathways
Understanding the reaction pathways involving this compound is key to optimizing its synthesis and predicting its behavior in further chemical transformations, such as its use as a building block in the synthesis of more complex molecules.
The reactions involving this compound, particularly transformations at the bromine-substituted position, often proceed through discrete intermediates and transition states. A common and powerful reaction for aryl bromides is the Suzuki-Miyaura cross-coupling. mdpi.com
In a typical Suzuki coupling reaction, the mechanism involves a catalytic cycle with several key steps:
Oxidative Addition: The C-Br bond of this compound reacts with a low-valent palladium catalyst, typically Pd(0), to form an organopalladium(II) intermediate. This is often the rate-determining step.
Transmetalation: A boronic acid or boronate ester transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step requires a base to activate the organoboron reagent.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C coupled product and regenerating the Pd(0) catalyst. mdpi.com
Each of these steps proceeds through a high-energy transition state that can be modeled using computational chemistry to understand the reaction kinetics.
The success and efficiency of a reaction are highly dependent on the choice of catalyst, ligands, and solvent.
Catalysts and Ligands: In palladium-catalyzed cross-coupling reactions, the choice of catalyst and its associated ligands is critical. mdpi.com Catalysts like Pd(PPh₃)₄ or those formed in situ from a palladium source and a ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are common. mdpi.com The ligands stabilize the palladium center, influence its reactivity, and facilitate the steps of the catalytic cycle. For instance, bulky electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps.
Solvents: The solvent plays a multifaceted role in influencing reaction rates and outcomes. In substitution and coupling reactions, solvent polarity is a key factor. libretexts.orgyoutube.com
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile (B52724) are often used in cross-coupling reactions. masterorganicchemistry.com They are effective at dissolving the various polar and nonpolar reagents and can stabilize charged intermediates and transition states within the catalytic cycle without strongly solvating the nucleophile, thus promoting the reaction. masterorganicchemistry.comlibretexts.org
Polar Protic Solvents: In contrast, for reactions like the reduction of a carbonyl to form the this compound itself, polar protic solvents like methanol or ethanol (B145695) are often used. libretexts.org These solvents can stabilize both the reducing agent and the reaction intermediates through hydrogen bonding. libretexts.org
Computational Chemistry and Theoretical Studies of 6 Bromoisoquinolin 1 Yl Methanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its geometry and electronic properties. southampton.ac.uk Methods like Density Functional Theory (DFT) are used to perform geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. This optimized structure corresponds to the most stable three-dimensional conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
For (6-Bromoisoquinolin-1-yl)methanol, these calculations would reveal the precise spatial relationship between the isoquinoline (B145761) ring system and the hydroxymethyl group. Furthermore, these calculations elucidate electronic properties such as the distribution of electron density across the molecule, identifying regions that are electron-rich or electron-poor. This information is critical for understanding the molecule's dipole moment and its potential for intermolecular interactions.
Table 1: Illustrative Calculated Geometric Parameters for this compound (Note: This data is illustrative to demonstrate typical outputs of quantum chemical calculations, as specific published data for this molecule is not available.)
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C(1)-C(alpha) | 1.51 |
| C(alpha)-O | 1.43 | |
| C(6)-Br | 1.90 | |
| O-H | 0.96 | |
| **Bond Angles (°) ** | C(8a)-C(1)-C(alpha) | 118.5 |
| C(1)-C(alpha)-O | 112.0 |
| Dihedral Angle (°) | N(2)-C(1)-C(alpha)-O | 65.0 |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. southampton.ac.uknih.gov It has proven to be a versatile and accurate tool for studying a wide range of molecular properties, balancing computational cost with reliable results. researchgate.net
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. eurjchem.com For this compound, the key flexible bond is the C1-Cα single bond connecting the hydroxymethyl group to the isoquinoline ring. Rotation around this bond gives rise to various conformers, each with a distinct energy.
DFT calculations can be used to perform a potential energy surface (PES) scan by systematically rotating this dihedral angle and calculating the energy at each step. researchgate.netiu.edu.sa This process identifies the energy minima, which correspond to stable conformers, and the energy maxima, which represent the barriers to rotation between them. The conformer with the absolute lowest energy is the global minimum and represents the most likely structure of the molecule in its ground state. iu.edu.saresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and susceptible to chemical reactions. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system, while the LUMO would also be distributed across the aromatic system. The analysis of these orbitals provides insight into the molecule's electronic transitions and its behavior as a nucleophile or electrophile. nih.gov
Table 2: Illustrative FMO Properties of this compound (Note: This data is illustrative.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
DFT calculations are widely used to predict various spectroscopic properties, providing a powerful complement to experimental measurements. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the alcohol, the C-Br stretch, C-H stretches of the aromatic ring, and various ring deformation modes. Comparing the calculated spectrum with experimental data aids in the definitive assignment of observed spectral bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Invariant Atomic Orbital) method, often used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are instrumental in assigning signals in experimental NMR spectra to specific nuclei within the molecule.
UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV/Vis absorption. researchgate.net The calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the peaks in a UV/Vis spectrum. researchgate.net
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative. Frequencies are typically scaled to better match experimental values.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | -OH | 3550 |
| Aromatic C-H Stretch | Ar-H | 3050-3100 |
| Aliphatic C-H Stretch | -CH₂- | 2950 |
| C=N Stretch | Isoquinoline Ring | 1620 |
| C=C Stretch | Isoquinoline Ring | 1580 |
| C-O Stretch | C-OH | 1050 |
Theoretical Insights into Reactivity and Selectivity
Beyond static properties, computational chemistry provides dynamic insights into how a molecule will behave in a chemical reaction.
DFT calculations are a cornerstone for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy implies a faster reaction rate.
For this compound, theoretical studies could be used to investigate various potential reactions. For example, one could model the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or explore the feasibility of nucleophilic aromatic substitution at the bromine-bearing carbon. By calculating the reaction barriers for different possible pathways, these studies can predict the most likely products and explain the regioselectivity and stereoselectivity of a reaction, offering guidance for synthetic planning.
Analysis of Regioselectivity and Chemoselectivity
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the regioselectivity and chemoselectivity of reactions involving heterocyclic compounds. These studies often analyze frontier molecular orbitals (HOMO and LUMO), atomic charges, and reaction energy barriers to determine the most likely sites for chemical attack.
Regioselectivity in Isoquinoline Systems:
The isoquinoline skeleton presents multiple potential sites for reaction. In the case of this compound, the primary reactive sites for electrophilic or nucleophilic attack, as well as for metal-catalyzed C-H activation, are the carbon atoms of the isoquinoline ring. The bromine substituent at the C6 position and the methanol (B129727) group at the C1 position significantly influence the electron distribution within the ring system, thereby directing the regioselectivity of subsequent reactions.
Theoretical studies on related systems, such as quinoline (B57606) N-oxides, have shown that the regioselectivity of C-H activation can be controlled by the choice of catalyst. For instance, DFT calculations on the Pd(II)-catalyzed C-H activation of quinoline N-oxides revealed that different palladium catalysts can favor either C2 or C8 functionalization. rsc.org A σ-metallacycle intermediate was found to lead to C8 activation with a lower energy barrier compared to the π-metallacycle intermediate that results in C2 activation. rsc.org These findings highlight the subtle electronic and steric factors that computational models can elucidate.
In a study on the nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline, DFT calculations of the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and electrostatic potential were used to explain the observed regioselectivity. The calculations showed that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the C2 position. mdpi.com
For this compound, we can anticipate that the electron-withdrawing nature of the bromine atom and the nitrogen atom in the isoquinoline ring will influence the electron density at various positions. Computational analysis, such as the calculation of Mulliken charges, can provide a quantitative measure of this effect. For example, in a study of 4,6-dichloro-5-nitrobenzofuroxan, the carbon atom with the largest positive Mulliken charge was correctly identified as the most reactive site for nucleophilic substitution. mdpi.com
An illustrative data table based on analogous systems is presented below to demonstrate how computational data is used to predict regioselectivity.
| Compound/System | Computational Method | Key Finding | Predicted Reactive Site | Reference |
| Quinoline N-oxide | DFT | Lower energy barrier for C8-H activation via a σ-metallacycle | C8 | rsc.org |
| 2,4-Dichloroquinazoline | DFT (ωB97X-D/6-31G(d)) | Higher LUMO coefficient at C4 | C4 | mdpi.com |
| 4,6-Dichloro-5-nitrobenzofuroxan | DFT | Largest positive Mulliken charge at C4 | C4 | mdpi.com |
Chemoselectivity:
Chemoselectivity, the preference for reaction at one functional group over another, is also a key aspect that can be explored through computational chemistry. For this compound, potential competing reaction sites include the C-Br bond, the C-H bonds of the isoquinoline ring, and the hydroxyl group of the methanol substituent.
Computational studies on halogen-substituted N-heterocycles can provide insights into the competition between, for example, nucleophilic substitution at the C-Br bond and C-H activation at another position. The relative energy barriers for these competing pathways can be calculated to predict the likely outcome under specific reaction conditions.
Solvent Effects in Computational Modeling of Reactions
Solvents can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. nih.gov Computational models can account for these effects through either implicit or explicit solvent models.
Implicit vs. Explicit Solvent Models:
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous dielectric medium. These models are computationally efficient and can provide a good first approximation of solvent effects. acs.org
Explicit solvent models, on the other hand, involve the inclusion of individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific interactions, such as hydrogen bonding, which are crucial in many reactions. researchgate.net Hybrid implicit-explicit models are often employed to balance accuracy and computational cost. researchgate.net
Impact of Solvent on Reaction Barriers:
Theoretical studies have demonstrated the dramatic impact of solvent on reaction profiles. For instance, the potential energy profile of an SN2 reaction was shown to change from a double-well to a single-well shape when solvent effects were introduced, which is in better agreement with experimental observations. mdpi.com
In the context of this compound, the polarity of the solvent would be expected to influence reactions involving charged intermediates or transition states. For example, a polar protic solvent could stabilize a transition state with developing negative charge through hydrogen bonding, thereby lowering the activation energy. A study on photocatalytic cycloaddition reactions found that protic solvents like methanol and 2,2,2-trifluoroethanol (B45653) gave good yields, likely by stabilizing the carbonyl group through hydrogen bonding and lowering the energy barrier, while aprotic solvents were inefficient. acs.org
A theoretical investigation into the hydrodeoxygenation of propionic acid over a nickel catalyst showed that the presence of water as a solvent significantly increased the rate of the decarboxylation pathway by stabilizing key surface intermediates. osti.gov This highlights the importance of considering specific solvent-solute interactions in computational models.
The following table illustrates how computational studies quantify solvent effects on reaction energetics for analogous systems.
| Reaction System | Computational Model | Solvent | Effect on Activation Energy (kcal/mol) | Reference |
| SN2: F⁻ + CH₃F | Discrete-continuum model | Water | Increases barrier significantly | mdpi.com |
| Hydrodeoxygenation of Propionic Acid | Mean-field microkinetics with explicit solvent | Water | Lowers barrier for dehydrogenation of CH₃CHCO | osti.gov |
| Photocatalytic Cycloaddition | Experimental (supported by computational rationale) | Protic vs. Aprotic | Protic solvents lower the energy barrier | acs.org |
While direct computational data for this compound is pending, the principles and methodologies demonstrated in the studies of analogous N-heterocyclic compounds provide a robust framework for predicting its chemical behavior. Future computational investigations will undoubtedly shed more specific light on the reactivity of this particular molecule.
Applications of 6 Bromoisoquinolin 1 Yl Methanol in Complex Molecular Synthesis
Utility as a Versatile Synthetic Building Block and Precursor
(6-Bromoisoquinolin-1-yl)methanol serves as a strategic starting material in organic synthesis due to its inherent bifunctionality. The bromine atom at the 6-position is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon- and heteroatom-based substituents. Simultaneously, the primary alcohol of the hydroxymethyl group at the 1-position offers a gateway for numerous transformations, including oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or etherification.
The presence of these two distinct reactive sites on a rigid heterocyclic core makes this compound a powerful intermediate for building molecular complexity. Chemists can exploit the differential reactivity of the aryl bromide and the primary alcohol to perform selective transformations, building out one part of the molecule while leaving the other intact for subsequent reactions. This controlled, stepwise approach is fundamental to the efficient construction of complex target molecules. The compound is typically used in laboratory-scale organic synthesis and for research and development in the chemical and pharmaceutical industries. chemicalbook.com
Table 1: Physicochemical Properties of this compound
Strategies for Constructing Diversified Isoquinoline (B145761) Derivatives
The strategic placement of the bromo and hydroxymethyl groups on the isoquinoline core allows for a multitude of synthetic strategies to generate diverse derivatives. These strategies generally fall into two categories: modification of the bromine atom and transformation of the hydroxymethyl group.
Reactions at the 6-Bromo Position: The aryl bromide is readily functionalized using modern cross-coupling methodologies. These reactions are mainstays in synthetic chemistry for their reliability and broad substrate scope.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields 6-alkynylisoquinolines, which are themselves versatile intermediates for further reactions like cyclizations or reductions. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 6-aminoisoquinolines by coupling with various amines.
Heck Coupling: The introduction of alkenes at the 6-position can be achieved via this palladium-catalyzed reaction with olefinic partners.
Transformations of the 1-Hydroxymethyl Group: The primary alcohol can be converted into a range of other functional groups.
Oxidation: Mild oxidation (e.g., with manganese dioxide or PCC) can convert the alcohol to 6-bromoisoquinoline-1-carbaldehyde. This aldehyde is a key electrophile for reactions such as Wittig olefination, Grignard additions, or reductive amination. Stronger oxidation yields the corresponding carboxylic acid.
Conversion to a Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into a 1-(chloromethyl) or 1-(bromomethyl) group, creating a potent electrophile for SN2 reactions with various nucleophiles (e.g., cyanides, azides, thiols).
Etherification: Standard Williamson ether synthesis conditions can be used to form ethers, attaching a variety of new R-groups through an oxygen linker.
By combining these transformations, an immense chemical space can be accessed starting from a single precursor. For instance, a Suzuki coupling at the 6-position followed by oxidation of the hydroxymethyl group can rapidly generate complex biaryl structures with an aldehyde handle for further elaboration.
Integration into Multi-Step Organic Synthesis Schemes
The true power of this compound is realized in its integration into longer, multi-step synthetic sequences. youtube.comlibretexts.org Its bifunctional nature is ideal for convergent syntheses, where different fragments of a target molecule are prepared separately and then combined. In such a scheme, the isoquinoline core acts as a central scaffold.
A hypothetical multi-step synthesis could involve the following sequence:
Protection: The hydroxymethyl group might first be protected (e.g., as a silyl (B83357) ether) to prevent it from interfering with subsequent steps. This is a common strategy to manage reactivity in molecules with multiple functional groups. youtube.com
Cross-Coupling: A Suzuki or Sonogashira coupling reaction could be performed at the 6-bromo position to install a significant portion of the target molecule's carbon skeleton. youtube.com
Deprotection: Removal of the protecting group from the 1-position would regenerate the hydroxymethyl group.
Functional Group Transformation: The re-exposed alcohol could then be oxidized to an aldehyde.
Final Elaboration: The aldehyde could then undergo a final reaction, such as a Wittig reaction or reductive amination, to complete the synthesis of the final complex target molecule. youtube.com
This modular approach, enabled by the distinct reactivity of the two functional groups in this compound, is a hallmark of efficient and modern organic synthesis. It allows for the systematic and controlled construction of complex molecules that would be difficult to access through linear synthetic routes.
Role in the Development of New Synthetic Methodologies
Beyond its use in target-oriented synthesis, this compound and related structures are valuable substrates for the development and validation of new synthetic methods. thieme-connect.de When chemists develop a novel cross-coupling reaction or a new oxidation catalyst, they must test its efficacy and scope on a range of substrates.
A molecule like this compound is an excellent test case for several reasons:
Presence of a Heterocycle: The nitrogen atom in the isoquinoline ring can potentially coordinate to and deactivate or alter the reactivity of metal catalysts. A successful new method must be robust enough to tolerate such functional groups.
Defined Regiochemistry: The fixed positions of the bromo and hydroxymethyl groups provide an unambiguous platform to study the outcome of a new reaction.
Potential for Chemoselectivity Studies: The presence of two different functional groups allows researchers to test the chemoselectivity of a new reagent. For example, a new catalytic system could be tested for its ability to selectively react with the aryl bromide in the presence of the primary alcohol, or vice-versa.
New, efficient methods for the synthesis of functionalized isoquinolines continue to be an area of active research. thieme-connect.deresearchgate.net Substrates like this compound play a crucial role in pushing the boundaries of what is possible in synthetic organic chemistry by providing a challenging yet well-defined platform for innovation.
Table 2: Compound Names Mentioned in this Article
Future Research Directions and Outlook for 6 Bromoisoquinolin 1 Yl Methanol Chemistry
Development of More Sustainable and Greener Synthetic Approaches
The future of chemical synthesis is intrinsically linked to the development of environmentally benign processes. For a foundational scaffold like (6-Bromoisoquinolin-1-yl)methanol, establishing greener synthetic routes is a primary objective. Current research into isoquinoline (B145761) synthesis points towards several key areas for improvement.
One promising direction is the use of heterogeneous catalysts in continuous flow reactions. rsc.org This approach offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified purification. For the synthesis of quinolines, a related heterocycle, a continuous process using a Ru–Fe/γ-Al2O3 catalyst with an ethanol (B145695)/water system has been developed, completely avoiding strong acids and harmful oxidants. rsc.org Adapting such a heterogeneous, continuous flow system for isoquinoline synthesis could dramatically reduce waste and energy consumption.
Furthermore, the application of microwave-assisted synthesis has already been shown to accelerate key reactions in producing isoquinoline libraries, such as the Bischler-Napieralski and Pictet-Spengler reactions, significantly reducing reaction times compared to conventional heating. organic-chemistry.org Future work should focus on optimizing these microwave protocols for the specific synthesis of this compound and its derivatives.
The choice of solvent is another critical factor in green chemistry. Research has demonstrated the successful synthesis of isoquinoline derivatives in more environmentally friendly solvents, highlighting a move away from traditional volatile organic compounds. rsc.org The development of syntheses in water or other biodegradable solvents will be a significant step forward.
| Green Strategy | Description | Potential Advantage for this compound Synthesis |
| Continuous Flow Chemistry | Reactions are run in a continuously flowing stream rather than in a flask. | Improved safety, efficiency, and scalability; easier purification. rsc.orgnih.gov |
| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants. | Facilitates catalyst recovery and reuse, reducing waste and cost. rsc.org |
| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. | Drastically reduced reaction times and potentially improved yields. organic-chemistry.org |
| Green Solvents | Use of environmentally benign solvents like water or biodegradable options. | Reduced environmental impact and improved process safety. rsc.org |
Exploration of Novel Reactivity and Unprecedented Transformations
The bifunctional nature of this compound makes it a prime candidate for exploring novel chemical reactions. The bromine atom at the C-6 position is ripe for a variety of well-established cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of aryl, alkyl, and amino substituents, creating vast libraries of new compounds.
Beyond standard cross-coupling, future research could explore more innovative transformations. For example, rhodium(III)-catalyzed C-H cyanation has been successfully applied to 1-aryl isoquinoline derivatives to create axially chiral biaryl nitriles. acs.org Applying similar C-H activation strategies to the this compound scaffold could lead to new classes of functionalized and chiral molecules.
The hydroxymethyl group at the C-1 position offers another site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, serving as a handle for further derivatization, such as reductive amination or amide bond formation. Alternatively, it could be converted into a leaving group to allow for nucleophilic substitution, or used to construct larger, fused heterocyclic systems. The interplay between the two functional groups could also lead to unprecedented intramolecular cyclization reactions, yielding novel polycyclic architectures. The addition of an electron-withdrawing bromine atom to the isoquinolinequinone framework has been shown to result in more cytotoxic derivatives, suggesting that the electronic properties imparted by the bromine can significantly influence reactivity and biological function. acs.org
| Functional Group | Potential Novel Reaction | Resulting Structure/Application |
| C-6 Bromo Group | C-H Activation/Functionalization | Introduction of novel substituents (e.g., cyano groups) at adjacent positions. acs.org |
| C-1 Methanol (B129727) Group | Oxidation and Condensation | Formation of imines, amides, or esters for further diversification. |
| Both Groups | Intramolecular Cyclization | Creation of novel, rigid polycyclic heterocyclic systems. |
| Isoquinoline Core | Ring-opening / Rearrangement | Deconstruction and reassembly into different heterocyclic scaffolds. |
Integration into Automated and High-Throughput Synthesis Platforms
To fully exploit the synthetic potential of this compound, its chemistry must be adapted for modern automated and high-throughput platforms. These technologies are essential in pharmaceutical and materials discovery for rapidly generating and screening large libraries of compounds. nih.govresearchgate.net
The development of robust, reliable reactions on the bromo and methanol groups is the first step. These reactions must be amenable to the conditions of automated synthesis, such as small reaction volumes and parallel processing. Stopped-flow synthesis, which combines the benefits of batch and flow chemistry, is one such technique that allows for the rapid, automated execution of many reactions on a micro-molar scale, making it ideal for library synthesis and optimization. nih.govwhiterose.ac.uk
This compound is an ideal starting material for diversity-oriented synthesis on these platforms. whiterose.ac.uk A first-generation library could be created by reacting the C-6 bromine via various cross-coupling reactions. Each member of this new library, now bearing a unique C-6 substituent, could then be subjected to a second round of diversification at the C-1 hydroxymethyl position. This two-step, divergent approach allows for the exponential growth of the compound library from a single, versatile starting material. The data generated from these high-throughput experiments can also be used to train machine learning models to predict reaction outcomes and guide future experiments, accelerating the discovery cycle. nih.gov
| Platform/Technique | Application to this compound | Key Benefit |
| Automated Stopped-Flow Synthesis | Rapidly screen conditions for coupling and derivatization reactions. | Minimal reagent use, speed, and flexibility for optimization. nih.gov |
| Parallel Synthesis Robots | Synthesize large arrays of derivatives in multi-well plates. | High-throughput generation of compound libraries for screening. |
| High-Throughput Screening (HTS) | Screen the resulting libraries for desired biological or material properties. | Rapid identification of lead compounds from large, diverse libraries. nih.gov |
| Machine Learning (ML) Models | Use HTS data to predict the properties of virtual compounds. | Guides the design of new libraries, optimizing for success. nih.gov |
Potential Applications in Advanced Materials Science and Functional Molecules
The unique electronic and photophysical properties of the isoquinoline core make it an attractive scaffold for advanced materials. numberanalytics.comresearchgate.net Isoquinoline-based polymers have been investigated for use as conductive materials and sensors. amerigoscientific.com The presence of a heavy bromine atom and a modifiable methanol group on this compound provides a handle for tuning its photophysical properties and integrating it into larger polymeric or supramolecular structures.
Derivatives of isoquinoline are known to act as fluorosensors, and the introduction of different substituents via the bromo and methanol groups could lead to new sensors with high selectivity and sensitivity for specific analytes. nih.gov Furthermore, the inherent luminescence of some isoquinoline systems makes them candidates for use in organic light-emitting diodes (OLEDs). numberanalytics.com
In the realm of functional molecules, the isoquinoline scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govamerigoscientific.com this compound serves as a key starting point for the synthesis of new potential therapeutic agents. The ability to easily diversify the molecule at two distinct points is critical for structure-activity relationship (SAR) studies, allowing chemists to fine-tune the molecule's properties to maximize efficacy and minimize toxicity. The compound could also be used to create specialized molecular probes for chemical biology or as chiral ligands in asymmetric synthesis. nih.gov
| Application Area | Specific Role of this compound | Potential Outcome |
| Materials Science | Monomer for polymerization; core for fluorescent dyes. | Development of novel conductive polymers, OLEDs, and chemical sensors. numberanalytics.comamerigoscientific.com |
| Medicinal Chemistry | Versatile scaffold for drug discovery. | Generation of new libraries of bioactive compounds for SAR studies. nih.gov |
| Chemical Biology | Precursor for fluorescent probes. | Tools to study biological processes in real-time. |
| Asymmetric Catalysis | Backbone for chiral ligands. | New catalysts for stereoselective chemical transformations. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-Bromoisoquinolin-1-yl)methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Grignard reagent-mediated reactions, as demonstrated in the preparation of analogous isoquinoline derivatives (e.g., using TMPMgCl·LiCl in THF/toluene with aldehydes, followed by purification via flash chromatography) . Alternatively, brominated precursors (e.g., 6-bromo-1,3-dioxoisoquinoline) can react with amino alcohols in ethanol under reflux, monitored by TLC (ethyl acetate/petroleum ether), to yield intermediates that are subsequently reduced to the methanol derivative .
- Key Variables : Reaction temperature (reflux vs. ambient), solvent polarity, and stoichiometric ratios of brominated precursors to nucleophiles (e.g., 1:1.5 molar ratio) significantly impact yields (43–88%) .
Q. How can spectroscopic techniques (NMR, ESI-MS) confirm the structure of this compound?
- Methodology :
- 1H NMR : Expect aromatic proton signals between δ 7.0–8.5 ppm (isoquinoline ring) and a distinct singlet for the methanol group (δ ~3.5–4.5 ppm, depending on solvent) .
- 13C NMR : The brominated carbon (C6) appears downfield (~125–130 ppm), while the methanol-bearing carbon (C1) resonates near 60–65 ppm .
- ESI-MS : Molecular ion peaks [M+H]+ should align with the molecular formula (C10H9BrNO), with isotopic patterns confirming bromine (e.g., m/z 254/256 for M+1) .
Q. What stability considerations are critical for storing this compound?
- Methodology : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the methanol group. Stability tests in DMSO-d6/CDCl3 over 72 hours (monitored by NMR) can detect decomposition (e.g., formation of ketone derivatives) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the compound’s electron density at C6 (bromine site) and C1 (methanol) to predict regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare HOMO-LUMO gaps with experimental results from palladium-catalyzed reactions .
- Data Analysis : Discrepancies between predicted and observed reactivity (e.g., unexpected C1 functionalization) may indicate solvent effects or catalyst-substrate π-π interactions not captured in gas-phase models .
Q. What strategies resolve contradictions in reported biological activity data for brominated isoquinoline derivatives?
- Methodology : Perform meta-analysis of IC50 values across studies, controlling for variables like cell line (e.g., P19 vs. D3 embryonic stem cells) and assay conditions (e.g., 1 µM vs. 400 nM doses). Use ANOVA to identify statistically significant outliers caused by solvent interference (e.g., DMSO cytotoxicity) .
- Case Study : Inconsistent cytotoxicity results for 6-bromo derivatives may arise from methanol’s role in sample preparation (e.g., methanol-induced protein denaturation in MTT assays) .
Q. How can crystallographic data (via SHELX) elucidate the solid-state conformation of this compound?
- Methodology : Grow single crystals via slow evaporation in ethyl acetate/dichloromethane (2:1 + 2% triethylamine). Refine structures using SHELXL, focusing on torsional angles between the isoquinoline ring and methanol group to assess intramolecular hydrogen bonding .
- Contradiction Analysis : Discrepancies in bond lengths (e.g., C-Br vs. C-O) between X-ray and DFT-optimized structures may indicate crystal packing effects .
Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be optimized?
- Methodology : Test the compound as a chiral ligand in transition-metal complexes (e.g., Ru or Pd). Use HPLC with chiral columns (e.g., Chiralpak IA) to quantify enantiomeric excess (ee) in model reactions (e.g., allylic alkylation). Varying solvent polarity (methanol vs. THF) and temperature can optimize ee (e.g., 70–95%) .
Methodological Guidance
- Synthesis Optimization : For higher yields, prioritize THF over ethanol due to better solubility of brominated intermediates .
- Data Validation : Cross-reference NMR shifts with databases (e.g., Reaxys) to confirm assignments, especially for overlapping aromatic signals .
- Contradiction Resolution : Use time-resolved studies (e.g., monitoring reaction progress via in-situ IR) to identify transient intermediates that may explain divergent outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
